2-[4-[(Cyclohexylamino)methyl]-2-iodo-6-methoxyphenoxy]acetamide;hydrochloride
Overview
Description
2-[4-[(Cyclohexylamino)methyl]-2-iodo-6-methoxyphenoxy]acetamide;hydrochloride is a complex organic compound that features a unique combination of functional groups, including an amine, an ether, and an amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(Cyclohexylamino)methyl]-2-iodo-6-methoxyphenoxy]acetamide;hydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the iodination of 2-methoxyphenol to produce 2-iodo-6-methoxyphenol.
Amine Introduction:
Acetamide Formation: The final step involves the reaction of the resulting intermediate with chloroacetyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(Cyclohexylamino)methyl]-2-iodo-6-methoxyphenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products include phenols or anilines.
Scientific Research Applications
2-[4-[(Cyclohexylamino)methyl]-2-iodo-6-methoxyphenoxy]acetamide;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies involving cell signaling pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-[4-[(Cyclohexylamino)methyl]-2-iodo-6-methoxyphenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylamino group may interact with active sites, while the iodinated phenoxy group can facilitate binding through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(cyclohexylamino)methyl]phenoxy}ethanol hydrochloride
- Methyl 5-[(cyclohexylamino)methyl]-2-furoate hydrochloride
Uniqueness
2-[4-[(Cyclohexylamino)methyl]-2-iodo-6-methoxyphenoxy]acetamide;hydrochloride is unique due to the presence of the iodine atom and the methoxy group, which confer distinct chemical properties and reactivity. These features differentiate it from similar compounds and make it a valuable subject of study in various research fields.
Properties
IUPAC Name |
2-[4-[(cyclohexylamino)methyl]-2-iodo-6-methoxyphenoxy]acetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23IN2O3.ClH/c1-21-14-8-11(9-19-12-5-3-2-4-6-12)7-13(17)16(14)22-10-15(18)20;/h7-8,12,19H,2-6,9-10H2,1H3,(H2,18,20);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOLSSYTWPHAIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2CCCCC2)I)OCC(=O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClIN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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